3-[2-(4-aminopiperidin-1-yl)ethyl]-1H-indol-5-ol;dihydrochloride
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Overview
Description
3-[2-(4-aminopiperidin-1-yl)ethyl]-1H-indol-5-ol;dihydrochloride is a complex organic compound that features both an indole and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-aminopiperidin-1-yl)ethyl]-1H-indol-5-ol typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-aminopiperidin-1-yl)ethyl]-1H-indol-5-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
3-[2-(4-aminopiperidin-1-yl)ethyl]-1H-indol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(4-aminopiperidin-1-yl)ethyl]-1H-indol-5-ol involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. These interactions can lead to changes in cellular functions, which are the basis for its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 2-amino-4-(1-piperidine) pyridine derivatives share structural similarities and are studied for their pharmacological properties.
Indole Derivatives: Compounds such as indole-2-carboxylic acid derivatives are also of interest due to their biological activities.
Uniqueness
What sets 3-[2-(4-aminopiperidin-1-yl)ethyl]-1H-indol-5-ol apart is its unique combination of the indole and piperidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
35633-80-8 |
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Molecular Formula |
C15H23Cl2N3O |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
3-[2-(4-aminopiperidin-1-yl)ethyl]-1H-indol-5-ol;dihydrochloride |
InChI |
InChI=1S/C15H21N3O.2ClH/c16-12-4-7-18(8-5-12)6-3-11-10-17-15-2-1-13(19)9-14(11)15;;/h1-2,9-10,12,17,19H,3-8,16H2;2*1H |
InChI Key |
HSLLIHXBRAOZHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)CCC2=CNC3=C2C=C(C=C3)O.Cl.Cl |
Origin of Product |
United States |
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